Cas no 1790198-26-3 (N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide)

N-(2-{[1,1'-Biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound featuring a biphenyl core linked to a benzothiazole carboxamide moiety via a hydroxypropyl spacer. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the presence of the benzothiazole scaffold, which is known for its pharmacological relevance. The compound's biphenyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxypropyl linker offers flexibility for molecular interactions. Its well-defined chemical architecture makes it a candidate for further investigation in drug discovery, particularly in targeting enzymes or receptors where benzothiazole derivatives have shown efficacy. The compound is suited for research in structure-activity relationship studies.
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide structure
1790198-26-3 structure
商品名:N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
CAS番号:1790198-26-3
MF:C23H20N2O2S
メガワット:388.482104301453
CID:5367918

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-[1,1′-Biphenyl]-4-yl-2-hydroxypropyl)-6-benzothiazolecarboxamide
    • N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
    • インチ: 1S/C23H20N2O2S/c1-23(27,19-10-7-17(8-11-19)16-5-3-2-4-6-16)14-24-22(26)18-9-12-20-21(13-18)28-15-25-20/h2-13,15,27H,14H2,1H3,(H,24,26)
    • InChIKey: VXKXOOVYDQAMBS-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC(C(NCC(C3=CC=C(C4=CC=CC=C4)C=C3)(O)C)=O)=CC=C2N=C1

じっけんとくせい

  • 密度みつど: 1.278±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 668.0±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.47±0.29(Predicted)

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6436-2159-5mg
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3
5mg
$69.0 2023-09-09
Life Chemicals
F6436-2159-20mg
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6436-2159-25mg
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6436-2159-5μmol
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6436-2159-4mg
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3
4mg
$66.0 2023-09-09
Life Chemicals
F6436-2159-2mg
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3
2mg
$59.0 2023-09-09
Life Chemicals
F6436-2159-20μmol
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3 90%+
20μl
$79.0 2023-04-25
Life Chemicals
F6436-2159-10μmol
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-2159-10mg
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3
10mg
$79.0 2023-09-09
Life Chemicals
F6436-2159-1mg
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
1790198-26-3
1mg
$54.0 2023-09-09

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide 関連文献

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamideに関する追加情報

Comprehensive Guide to N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide (CAS No. 1790198-26-3)

N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide (CAS 1790198-26-3) is a specialized organic compound with significant potential in pharmaceutical research and material science. This biphenyl-benzothiazole hybrid structure combines unique chemical properties that make it valuable for drug discovery and advanced material applications. Its molecular structure features a 1,3-benzothiazole-6-carboxamide moiety linked to a hydroxypropyl-biphenyl group, creating a versatile scaffold for further chemical modifications.

The compound's CAS number 1790198-26-3 serves as its unique identifier in chemical databases and research literature. Researchers often search for this compound using variations like "benzothiazole biphenyl carboxamide derivative" or "hydroxypropyl benzothiazole biphenyl compound," reflecting its complex structural features. Current trends in medicinal chemistry show growing interest in such heterocyclic carboxamide compounds, particularly for their potential as kinase inhibitors or neuroprotective agents.

From a chemical perspective, N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide demonstrates interesting solubility characteristics. The presence of both hydrophobic biphenyl groups and polar hydroxy/carboxamide functionalities creates a balanced amphiphilic nature, making it potentially useful in formulation development. Recent studies on similar benzothiazole derivatives suggest possible applications in targeting protein-protein interactions, a hot topic in current drug discovery research.

The synthetic route to CAS 1790198-26-3 typically involves multi-step organic reactions, including palladium-catalyzed coupling for the biphenyl formation and amide bond formation to attach the benzothiazole carboxamide portion. These synthetic methods align with current green chemistry initiatives, as researchers seek more efficient catalytic systems for such transformations. The compound's chiral center at the hydroxypropyl position adds another dimension to its potential biological activity, making enantiopure forms particularly interesting for pharmaceutical applications.

In material science applications, the π-conjugated system of this biphenyl-benzothiazole compound suggests possible utility in organic electronic devices. The extended aromatic system could contribute to charge transport properties, while the carboxamide group offers hydrogen bonding sites for molecular self-assembly. These characteristics make 1790198-26-3 a candidate for investigation in organic semiconductors or luminescent materials, areas receiving significant attention in advanced materials research.

Analytical characterization of N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide typically involves HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. The compound's stability profile under various conditions (pH, temperature, light exposure) represents important data for researchers considering its use in biological or material applications. Such stability studies are increasingly important in pharmaceutical development, where compound degradation pathways must be thoroughly understood.

The commercial availability of CAS 1790198-26-3 through specialty chemical suppliers has facilitated its investigation in various research programs. Current pricing and sourcing options for this research-grade benzothiazole derivative reflect its status as a relatively novel compound with specialized applications. Researchers often inquire about bulk synthesis capabilities or custom modifications of this biphenyl-containing carboxamide, indicating its growing importance in specific research niches.

From a regulatory perspective, N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide is not currently listed on major controlled substance inventories, making it accessible for legitimate research purposes. However, as with all chemical substances, appropriate safety precautions should be followed during handling. The compound's safety data sheet should be consulted for specific handling and storage recommendations, particularly regarding its solubility characteristics and potential stability considerations.

Future research directions for 1790198-26-3 may explore its potential as a scaffold for drug discovery, particularly in targeting specific enzyme families where benzothiazole-carboxamide hybrids have shown activity. The compound's structural features suggest possible interactions with biological targets through multiple binding modes, including π-stacking via the biphenyl system and hydrogen bonding through the carboxamide group. Such multi-modal interactions are increasingly valued in modern drug design paradigms.

In summary, N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide (CAS 1790198-26-3) represents an interesting chemical entity with potential applications across multiple research domains. Its unique combination of aromatic systems and hydrogen-bonding groups makes it valuable for both pharmaceutical and materials science investigations. As research into heterocyclic carboxamides continues to advance, this compound may find new applications in emerging areas of chemical and biological research.

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